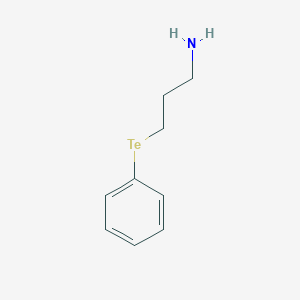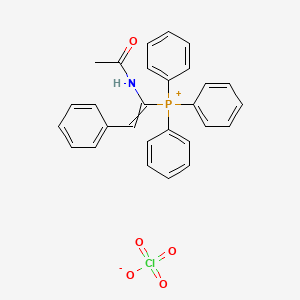
Isoleucyl-phenylalanyl-lysine chloromethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoleucyl-phenylalanyl-lysine chloromethyl ketone is a synthetic peptide-based compound known for its role as a protease inhibitor. This compound is particularly significant in biochemical research due to its ability to inhibit specific proteases, making it a valuable tool in studying enzyme mechanisms and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoleucyl-phenylalanyl-lysine chloromethyl ketone typically involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The peptide chain is then assembled using standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide). After the peptide chain is complete, the protecting groups are removed, and the chloromethyl ketone group is introduced using chloromethyl ketone reagents under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Isoleucyl-phenylalanyl-lysine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of covalent bonds .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and hydroxyl groups.
Conditions: Mild to moderate temperatures, neutral to slightly basic pH.
Major Products: The major products formed from these reactions are covalently modified peptides or proteins, where the chloromethyl ketone group has reacted with the nucleophilic site on the target molecule .
Scientific Research Applications
Isoleucyl-phenylalanyl-lysine chloromethyl ketone has a wide range of applications in scientific research:
Biochemistry: Used as a specific inhibitor of serine proteases, allowing researchers to study enzyme mechanisms and pathways.
Molecular Biology: Employed in the study of protein-protein interactions and the identification of active sites in enzymes.
Industry: Utilized in the development of diagnostic assays and as a tool in proteomics research.
Mechanism of Action
Isoleucyl-phenylalanyl-lysine chloromethyl ketone exerts its effects by covalently binding to the active site of serine proteases. The chloromethyl ketone group reacts with the serine residue in the active site, forming a stable covalent bond and thereby inhibiting the enzyme’s activity. This irreversible inhibition allows for the detailed study of enzyme function and the identification of key residues involved in catalysis .
Comparison with Similar Compounds
Phenylalanyl-prolyl-arginyl chloromethyl ketone: Another peptide-based protease inhibitor with similar inhibitory properties.
Tosyl phenylalanyl chloromethyl ketone: A widely used protease inhibitor known for its specificity towards chymotrypsin.
Uniqueness: Isoleucyl-phenylalanyl-lysine chloromethyl ketone is unique due to its specific sequence and the presence of the isoleucyl and lysine residues, which confer distinct binding properties and specificity towards certain proteases. This makes it a valuable tool in studying specific enzyme-substrate interactions and in the development of targeted inhibitors .
Properties
CAS No. |
126642-86-2 |
|---|---|
Molecular Formula |
C22H35ClN4O3 |
Molecular Weight |
439.0 g/mol |
IUPAC Name |
2-amino-N-[1-[(7-amino-1-chloro-2-oxoheptan-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C22H35ClN4O3/c1-3-15(2)20(25)22(30)27-18(13-16-9-5-4-6-10-16)21(29)26-17(19(28)14-23)11-7-8-12-24/h4-6,9-10,15,17-18,20H,3,7-8,11-14,24-25H2,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
QKUSFDORBSMJEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


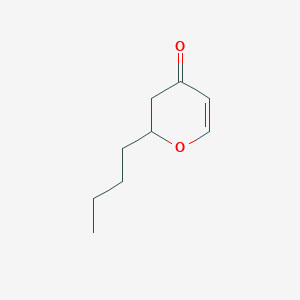
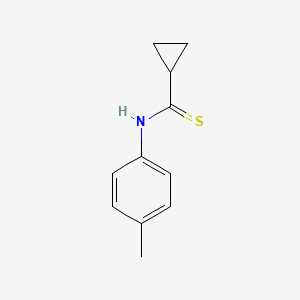
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
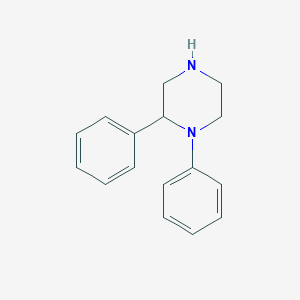

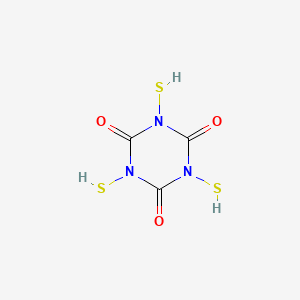
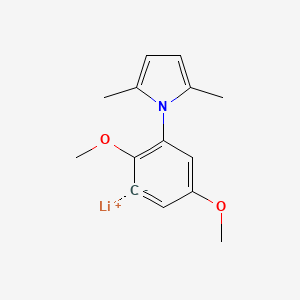

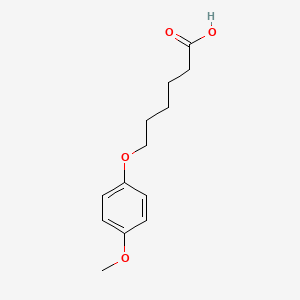
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
